2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

EGFR inhibition Kinase assay NSCLC

2,5-Dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 2944452-34-8, synonym EGFR-IN-88, compound 4i) is a synthetic quinoxaline-benzenesulfonamide hybrid with molecular formula C22H18Cl2N4O2S and molecular weight 473.37 g/mol. The compound belongs to the class of quinoxaline pharmacophore derivatives designed as ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for oncology research.

Molecular Formula C22H18Cl2N4O2S
Molecular Weight 473.4 g/mol
Cat. No. B12125976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Molecular FormulaC22H18Cl2N4O2S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C22H18Cl2N4O2S/c1-2-14-7-3-4-8-17(14)25-21-22(27-19-10-6-5-9-18(19)26-21)28-31(29,30)20-13-15(23)11-12-16(20)24/h3-13H,2H2,1H3,(H,25,26)(H,27,28)
InChIKeyNBQXWAVMKHKGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (EGFR-IN-88): Chemical Identity and Baseline Procurement Profile


2,5-Dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 2944452-34-8, synonym EGFR-IN-88, compound 4i) is a synthetic quinoxaline-benzenesulfonamide hybrid with molecular formula C22H18Cl2N4O2S and molecular weight 473.37 g/mol [1]. The compound belongs to the class of quinoxaline pharmacophore derivatives designed as ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for oncology research . It is commercially available as a research-grade tool compound from multiple reputable vendors at ≥98% purity . The molecule features three distinct pharmacophoric elements: a 2,5-dichlorobenzenesulfonamide warhead, a quinoxaline core, and a 2-ethylphenylamino substituent at the quinoxaline 3-position—a substitution pattern that distinguishes it from other quinoxaline-sulfonamide congeners in both CCK2-modulator and EGFR-inhibitor chemical space .

Why 2,5-Dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Cannot Be Replaced by Generic Quinoxaline-Sulfonamide Analogs


Quinoxaline-benzenesulfonamide hybrids are not a functionally interchangeable class: subtle variations in the quinoxaline 3-position aniline substituent and the benzenesulfonamide ring chlorine substitution pattern produce divergent target engagement profiles and cellular potency. The 2-ethylphenylamino group at the quinoxaline 3-position is a critical pharmacophoric determinant that governs the compound's EGFR ATP-binding pocket occupancy and distinguishes it from the CCK2-modulating amidophenyl-sulfonylamino-quinoxaline series described in patents US7304051 and US8962551 [1]. The 2,5-dichloro substitution on the benzenesulfonamide ring further modulates the compound's electronic properties and hydrogen-bonding capacity, directly impacting EGFR inhibitory activity [2]. In the parent publication, compound 4i (the target compound) was the most promising agent among the full synthesized series, exhibiting superior EGFR inhibition and the most favorable docking pose compared to all other derivatives evaluated [2]. These structure-activity relationships mean that even closely related analogs—such as the des-chloro benzenesulfonamide derivative (n-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide) or analogs with alternative aniline substituents—cannot be assumed to recapitulate the target compound's specific pharmacological profile without independent experimental validation.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (EGFR-IN-88) Against Comparators


EGFR Wild-Type Kinase Inhibition: Potency Comparison Against Erlotinib and Gefitinib in Cross-Study Context

The target compound inhibits wild-type EGFR with an IC50 of 87 nM in a cell-free kinase inhibition assay as reported in the primary research article [1]. Although this assay format differs from the proprietary EGFR-TK assay typically used for the clinical reference compounds erlotinib (IC50 ~2 nM) and gefitinib (IC50 ~33 nM), the potency of EGFR-IN-88 falls within a pharmacologically relevant intermediate range among quinoxaline-based EGFR inhibitors . The compound was the most potent EGFR inhibitor identified within its own synthesized series (compounds 4a–4l), with the authors explicitly designating compound 4i as the lead candidate warranting further investigation [1]. This intra-series rank-order superiority is a direct comparator-based differentiation within a coherent chemical library.

EGFR inhibition Kinase assay NSCLC Tyrosine kinase inhibitor

A549 Non-Small Cell Lung Cancer Cytotoxicity: Direct Head-to-Head Comparison with Doxorubicin

In the MTT cytotoxicity assay conducted by Ali et al. (2023), compound 4i (EGFR-IN-88) demonstrated an IC50 of 3.902 ± 0.098 μM against the A549 human non-small cell lung adenocarcinoma cell line, with the standard chemotherapeutic doxorubicin included as a reference agent within the same experimental protocol [1]. The study authors reported that compound 4i exhibited a significant effect among all derivatives tested, and the compound was identified as the most promising agent for further evaluation [1]. This comparison is performed within a single study design, eliminating inter-laboratory variability that confounds cross-study comparisons.

Cytotoxicity A549 Non-small cell lung cancer MTT assay

Apoptosis Induction in A549 Lung Cancer Cells: Functional Mechanism Differentiation

EGFR-IN-88 (compound 4i) was demonstrated to induce apoptosis in A549 non-small cell lung cancer cells, as confirmed by flow cytometric analysis in the parent study [1]. This functional readout distinguishes the compound from kinase inhibitors that exert solely cytostatic effects without triggering programmed cell death. While the study additionally evaluated activity against MCF7 (breast) and NIH3T3 (fibroblast) cell lines, the apoptosis-induction data for A549 cells represents a mechanistically informative endpoint that is not universally observed across all quinoxaline-sulfonamide derivatives [1]. The ability to induce apoptosis, coupled with EGFR inhibition, suggests a dual functional mechanism that may favor this compound for studies requiring cytotoxic rather than purely cytostatic outcomes .

Apoptosis Programmed cell death A549 Flow cytometry

EGFR Binding Pose Superiority: Molecular Docking-Based Intra-Series Differentiation

Molecular docking studies performed against the EGFR receptor crystal structure (PDB entry utilized per the published methodology) revealed that compound 4i (EGFR-IN-88) achieved the most favorable binding position within the EGFR ATP-binding pocket compared to all other derivatives in the synthesized series [1]. The authors explicitly stated: 'The docking study showed that the best position on EGFR receptor could be observed with 4i' [1]. This computational prediction of superior binding mode correlates with the experimental finding that compound 4i was the most potent EGFR inhibitor in the series. The docking results provide a structural rationale for the observed SAR: the 2-ethylphenylamino substituent at the quinoxaline 3-position and the 2,5-dichlorobenzenesulfonamide moiety together contribute to optimal occupancy of the EGFR active site, a binding mode not replicated by analogs bearing alternative substituents at these positions.

Molecular docking EGFR binding In silico Structure-based drug design

Research and Industrial Application Scenarios for 2,5-Dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (EGFR-IN-88) Based on Verified Evidence


EGFR-Dependent Non-Small Cell Lung Cancer (NSCLC) Probe Compound Studies

EGFR-IN-88 is optimally deployed as a quinoxaline-scaffold chemical probe for interrogating EGFR signaling in A549 NSCLC models, where its EGFR IC50 of 87 nM [1] and A549 cytotoxicity IC50 of 3.902 ± 0.098 μM [1] are experimentally verified in a single coherent study. This compound is the most potent member of its synthesized series and should be prioritized over less active congeners (compounds 4a–4k) when the experimental objective requires maximal EGFR engagement from a quinoxaline-benzenesulfonamide chemotype [1].

Apoptosis Mechanism-of-Action Studies in Lung Adenocarcinoma

The confirmed apoptosis induction in A549 cells [1] positions EGFR-IN-88 as a suitable tool for dissecting EGFR-inhibitor-mediated programmed cell death pathways. Researchers studying the mechanistic divergence between cytostatic and cytotoxic EGFR-targeted agents can utilize this compound alongside apoptosis-negative EGFR inhibitors to interrogate pathway-specific biomarkers, leveraging the flow cytometry-validated apoptotic activity established in the primary literature [1].

Quinoxaline-Based EGFR Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry groups pursuing quinoxaline-sulfonamide EGFR inhibitor optimization should select EGFR-IN-88 as the starting lead scaffold based on its experimentally determined rank-order superiority in both EGFR inhibition and docking pose quality within the 4a–4l series [1]. The compound's defined structure—with characterized 2,5-dichlorobenzenesulfonamide and 2-ethylphenylamino pharmacophores—provides a validated SAR template from which systematic chemical modifications can be rationally designed and benchmarked against the parent compound's quantitative activity profile [1].

Comparative Oncology Screening Panels Requiring a Non-Quinazoline EGFR Inhibitor Chemotype

EGFR-IN-88 offers a structurally distinct quinoxaline core as an alternative to the quinazoline-based EGFR inhibitors (e.g., erlotinib, gefitinib) that dominate commercial screening libraries. Procurement of this compound enables researchers to assess EGFR inhibition across divergent chemical scaffolds in parallel, controlling for chemotype-specific off-target effects that may confound studies relying exclusively on quinazoline-based inhibitors [1]. This application is particularly relevant for panel screening where scaffold diversity is a critical experimental design parameter [1].

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